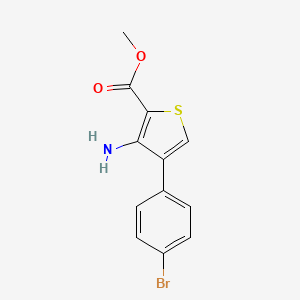

Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate

Description

Historical Context of Thiophene Chemistry

The discovery of thiophene marked a pivotal moment in heterocyclic chemistry, fundamentally changing our understanding of aromatic sulfur-containing compounds. Thiophene was discovered by Viktor Meyer in 1882 as a contaminant in benzene, when it was observed that isatin forms a blue dye upon mixing with sulfuric acid and crude benzene. The formation of the blue indophenin had long been believed to be a reaction of benzene itself, but Viktor Meyer was able to isolate thiophene as the actual substance responsible for this reaction. This accidental discovery revealed a new class of heterocyclic compounds that would prove to be of immense importance in both academic research and industrial applications.

The etymology of thiophene reflects its sulfur-containing nature, derived from the Greek words 'theion' meaning 'sulfur,' and 'phaino' standing for 'to show' or 'to appear'. This naming convention established the foundation for understanding thiophene as a fundamental building block in heterocyclic chemistry. The compound exhibits a five-membered ring structure with the molecular formula C₄H₄S, consisting of a planar aromatic system where the sulfur atom contributes to the electron delocalization. Early investigations revealed that thiophene closely resembles benzene in its chemical and physical properties, forming an azeotrope with ethanol and exhibiting similar boiling point characteristics.

The structural elucidation of thiophene revealed remarkable aromatic characteristics, although theoretical calculations suggest that the degree of aromaticity is less than that of benzene. The electron pairs on sulfur are significantly delocalized in the pi electron system, which distinguishes thiophene from conventional sulfides and prevents typical sulfide-like reactivity such as alkylation and oxidation resistance. This unique electronic structure has made thiophene and its derivatives attractive targets for pharmaceutical development and materials science applications.

Significance of Aminothiophene Derivatives

Aminothiophene derivatives represent a particularly important subset of thiophene chemistry, combining the aromatic stability of the thiophene core with the versatile reactivity of amino functionality. The 2-aminothiophene scaffold has emerged as a central five-membered heterocyclic core that is predominantly synthesized using Gewald methodology. The incorporation of amino groups into thiophene structures can confer broad biological activities, making aminothiophenes attractive scaffolds for drug discovery and development.

The significance of aminothiophene derivatives extends beyond their individual biological activities to their role as synthetic building blocks. These compounds exhibit the ability to act as synthons for the synthesis of biologically active thiophene-containing heterocycles, conjugates, and hybrid molecules. This versatility has led to extensive research into structure-activity relationships, with particular focus on how different substitution patterns affect pharmacophore and pharmacokinetic properties.

Recent medicinal chemistry research has demonstrated that aminothiophene derivatives serve as promising selective inhibitors and modulators across diverse therapeutic areas. The biological actions of 2-aminothiophenes and their N-substituted analogs continue to be investigated due to their various mechanisms of action, including applications as antiprotozoal, antiproliferative, antiviral, antibacterial, antifungal, channel and cannabinoid receptor inhibitors. Compounds from the aminothiophene family have shown effective pharmacological properties in various clinical phases of disease treatment.

The synthetic accessibility of aminothiophene derivatives through established methodologies such as the Gewald reaction has facilitated the development of large combinatorial libraries for drug screening purposes. The classical Paal-Knorr synthesis and Gewald reactions have provided reliable pathways for constructing these heterocyclic systems, although modern research continues to develop more efficient synthetic methods. These synthetic advances have enabled the systematic exploration of structure-activity relationships and the optimization of biological activity profiles.

Overview of Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate

This compound represents a sophisticated aminothiophene derivative that incorporates multiple functional elements within its molecular structure. The compound bears the Chemical Abstracts Service registry number 156274-31-6 and exhibits a molecular formula of C₁₂H₁₀BrNO₂S with a molecular weight of 312.18 grams per mole. This heterocyclic system combines the fundamental thiophene ring with strategically positioned functional groups that significantly influence its chemical behavior and potential applications.

The structural architecture of this compound features several key components that contribute to its unique properties. The thiophene ring system provides the aromatic foundation, while the amino group at the 3-position introduces nucleophilic character and hydrogen bonding capability. The 4-bromophenyl substituent at the 4-position adds significant molecular bulk and introduces the potential for further synthetic modification through cross-coupling reactions. The methyl carboxylate group at the 2-position contributes to the overall polarity and provides a site for potential hydrolysis or transesterification reactions.

The positioning of these functional groups creates a molecule with distinct electronic and steric characteristics. The amino group's proximity to the carboxylate ester allows for potential intramolecular interactions, while the brominated phenyl ring extends the conjugated system and provides opportunities for electronic modulation. This combination of features makes the compound particularly interesting for structure-activity relationship studies and pharmaceutical applications.

Table 1: Physical and Chemical Properties of this compound

Scope and Objectives of Structural Analysis

The structural analysis of this compound aims to provide comprehensive insights into the molecular architecture and chemical properties of this complex heterocyclic system. This investigation encompasses multiple analytical approaches to understand how the various functional groups interact within the molecular framework and influence the overall chemical behavior of the compound.

The primary objective involves detailed examination of the electronic structure and aromaticity characteristics of the thiophene ring system, particularly how the substitution pattern affects the electron distribution and reactivity patterns. Understanding the aromatic character of the thiophene core is crucial for predicting chemical reactivity and designing synthetic modifications. The analysis will explore how the amino group at the 3-position and the carboxylate ester at the 2-position influence the electronic properties of the aromatic system.

A secondary objective focuses on the conformational analysis and three-dimensional molecular geometry, examining how the 4-bromophenyl substituent orientates relative to the thiophene plane and how this affects molecular properties. The steric interactions between the phenyl ring and adjacent functional groups may significantly influence the compound's biological activity and chemical reactivity. This analysis will provide insights into the preferred conformational states and energy barriers for rotation around key bonds.

The investigation also aims to establish comprehensive structure-activity relationships by comparing this compound with related aminothiophene derivatives reported in the literature. By analyzing how different substitution patterns affect biological activity and chemical properties, this work will contribute to the broader understanding of aminothiophene pharmacophores. The analysis will examine how the specific combination of amino, bromophenyl, and carboxylate functionalities creates unique properties within the aminothiophene family.

Properties

IUPAC Name |

methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCWDZZOUSAXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Formation

The thiophene ring is commonly synthesized via the Gewald reaction , which involves the condensation of a ketone or aldehyde, a cyanoacetate derivative, and elemental sulfur under basic conditions. This method efficiently constructs the thiophene core with functional groups positioned for further modification.

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl substituent is introduced either by:

- Bromination of a phenyl-substituted thiophene intermediate using bromine or N-bromosuccinimide (NBS), or

- Cross-coupling reactions such as Suzuki or Stille coupling, where a halogenated thiophene intermediate reacts with a 4-bromophenyl boronic acid or stannane derivative.

Amination at the 3-Position

The amino group at the 3-position can be introduced by:

- Nucleophilic substitution of a halogenated thiophene intermediate with ammonia or an amine source,

- Nitration followed by reduction , where the thiophene ring is first nitrated to introduce a nitro group, which is then reduced to the amino group.

Esterification

The carboxylate methyl ester is formed by esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Detailed Preparation Procedure Example

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Gewald Reaction | Ketone + cyanoacetate + sulfur + base | Formation of 2-aminothiophene intermediate |

| 2 | Bromination | N-bromosuccinimide (NBS) or Br2 in solvent | Introduction of bromine at 4-position |

| 3 | Amination | Ammonia or amine nucleophile, heat | Substitution of halogen with amino group |

| 4 | Esterification | Methanol + acid catalyst (e.g., TsOH) | Formation of methyl ester at carboxyl position |

This sequence is supported by literature describing similar thiophene derivatives synthesis, where the Gewald reaction is a key step for ring formation, followed by selective functionalization.

Research Findings and Optimization

- Microwave-assisted synthesis has been reported to improve reaction rates and yields in the amination and esterification steps, reducing reaction times significantly compared to conventional heating.

- The use of copper-catalyzed diazotization and substitution has been employed for selective halogen substitution on thiophene rings, enhancing regioselectivity and purity.

- Optimization of reaction conditions such as solvent choice (acetonitrile/water mixtures), temperature control, and reagent stoichiometry is critical to maximize yield and minimize side reactions.

Comparative Analysis with Related Compounds

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Gewald Reaction | Ketone, cyanoacetate, sulfur, base (e.g., Et3N) | Thiophene ring synthesis |

| Bromination | NBS or Br2, solvent (e.g., acetonitrile) | Introduction of bromophenyl substituent |

| Amination | Ammonia or amine, heat | Introduction of amino group |

| Esterification | Methanol, acid catalyst (TsOH or H2SO4) | Formation of methyl ester |

Scientific Research Applications

Pharmaceutical Chemistry

Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. It has been identified as a precursor for drugs that exhibit:

- Antihypertensive activity

- Antitumor properties

- Inhibition of HIV-1 integrase

- Inhibition of human cytomegalovirus

- Hepatitis C virus inhibitors

- Antineoplastic agents targeting PAK4

- Phosphatidylinositol 3-kinase (PI3K) inhibitors

- Antithrombotic medications

These applications highlight its importance in developing therapies for various diseases, including cancer and viral infections.

Organic Chemistry

In organic chemistry, the compound is utilized in the synthesis of thiophene-based analogs that have shown promising pharmacological properties. These include:

- Anticancer effects

- Anti-inflammatory properties

- Antimicrobial activity

- Antihypertensive effects

- Anti-atherosclerotic properties

Various synthetic methods are employed to produce thiophene derivatives, including condensation reactions, Gewald synthesis, Paal–Knorr synthesis, and Hinsberg synthesis. The versatility of these methods allows for the exploration of numerous derivatives with potential therapeutic benefits.

Medicinal Chemistry

This compound has garnered attention as a building block in medicinal chemistry. It is involved in synthesizing compounds that target specific biological pathways, particularly those related to cancer and infectious diseases. Its derivatives have been assessed for their efficacy against various cancer types and have shown potential as novel therapeutic agents .

Data Table: Key Applications and Outcomes

| Application Area | Specific Uses | Results/Outcomes |

|---|---|---|

| Pharmaceutical Chemistry | Intermediate for antihypertensives, antitumors | Development of drugs targeting multiple diseases |

| Organic Chemistry | Synthesis of thiophene derivatives | Anticancer, anti-inflammatory, antimicrobial properties |

| Medicinal Chemistry | Building block for biologically active compounds | Potential new therapies for cancer and viral infections |

Case Studies

- Antitumor Activity : Research has demonstrated that thiophene derivatives synthesized from this compound exhibit significant cytotoxic effects against various cancer cell lines. These studies focus on optimizing the chemical structure to enhance potency and selectivity against tumor cells.

- Viral Inhibition : Compounds derived from this intermediate have been evaluated for their ability to inhibit viral replication mechanisms. For instance, studies targeting the hepatitis C virus have shown promising results, indicating that modifications to the thiophene structure can lead to increased antiviral activity.

- Inflammatory Diseases : The anti-inflammatory potential of thiophene derivatives has been explored in models of chronic inflammation, suggesting that these compounds could serve as leads for new treatments aimed at managing inflammatory conditions .

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and amino group play crucial roles in binding interactions, while the thiophene ring provides structural stability and electronic properties.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Positional Isomerism and Substituent Variations

- Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate (CAS 925005-57-8): Substitution of bromine with chlorine at the para position of the phenyl ring reduces molecular weight (MW = 267.74 g/mol vs. 324.19 g/mol for the bromo analog) and alters lipophilicity (ClogP ≈ 3.2 vs. 3.8).

- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate (CID 2759746): Para-chloro substitution maintains planarity but decreases polarizability compared to bromine, affecting crystal packing and solubility .

Heterocycle Modifications

- Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate: Replacement of thiophene with benzo[b]thiophene increases aromaticity and rigidity, altering UV-Vis absorption profiles (λmax shifted by ~20 nm) .

Ester Group Variations

- Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate (CAS 1019007-93-2): Ethyl ester substitution increases steric bulk, reducing hydrolysis rates compared to methyl esters. The methoxy group enhances electron-donating effects, improving yields in Pd-catalyzed couplings (80% vs. 65% for bromophenyl analogs) .

Key Observations :

- Bromophenyl derivatives generally require harsher conditions (e.g., CuBr₂ at 70°C) but achieve moderate to high yields.

- Suzuki couplings with boronic acids (e.g., 4-phenoxyphenyl) are more efficient due to Pd catalysis, enabling aryl-aryl bond formation under milder conditions .

Physicochemical Properties

Trends :

- Bromine substituents increase molecular weight and density, leading to higher melting points compared to chloro analogs.

- Cyano and sulfanyl groups introduce additional polar interactions, affecting solubility in nonpolar solvents .

Biological Activity

Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀BrNO₂S

- Molecular Weight : 312.19 g/mol

- CAS Number : 156274-31-6

The compound features a thiophene ring with a bromophenyl substituent and an amino group, which contribute to its reactivity and biological interactions.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Effective against biofilm formation |

| Escherichia coli | 0.22 μg/mL | Strong bactericidal activity |

| Candida albicans | >100 μg/mL | Limited antifungal activity |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains.

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. The compound demonstrated notable cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | <25 | Induction of apoptosis |

| MCF-7 | <30 | Inhibition of cell proliferation |

| PC-3 | <35 | Cell cycle arrest |

The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a promising candidate for further development in cancer therapy.

The biological activity of this compound is primarily attributed to its structural features:

- Amino Group : Enhances nucleophilicity, facilitating interactions with biological targets.

- Bromophenyl Substituent : Contributes to hydrophobic interactions, potentially improving binding affinity to receptors or enzymes.

Research indicates that the compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

Case Study 1: Antimicrobial Efficacy

In a study assessing the effectiveness of various thiophene derivatives, this compound exhibited superior antibacterial properties compared to related compounds. The study highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, suggesting a mechanism that could enhance treatment outcomes in chronic infections .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the compound's effects on HepG2 and MCF-7 cell lines. Results indicated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity. The study also noted morphological changes consistent with apoptosis, reinforcing the compound's potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling. For example, a brominated thiophene precursor (e.g., methyl 3-amino-4-bromothiophene-2-carboxylate) reacts with 4-bromophenylboronic acid in the presence of a palladium catalyst (e.g., [Pd(PPh₃)₄]), a base (e.g., Na₂CO₃), and a solvent system (1,4-dioxane/H₂O) under reflux (80°C for 6 hours). Post-reaction purification involves column chromatography (petroleum ether/ethyl acetate) . Characterization :

- NMR/IR : Confirm regiochemistry and functional groups (e.g., ester, amino).

- HPLC : Purity assessment (>98% by HPLC, as in analogous thiophene derivatives) .

- Melting Point : Compare with literature values (e.g., 120–122°C for structurally similar compounds) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to minimize inhalation risks (specific target organ toxicity, respiratory system).

- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste .

- Storage : Keep in a cool, dry place away from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can the Suzuki-Miyaura cross-coupling step be optimized for higher yield and reduced byproducts?

- Methodological Answer :

-

Catalyst Screening : Test Pd(OAc)₂ or PdCl₂(dppf) for improved catalytic activity .

-

Solvent Optimization : Replace 1,4-dioxane with THF or DMF to enhance boronic acid solubility .

-

Base Selection : Compare K₃PO₄ vs. Na₂CO₃ to minimize side reactions (e.g., ester hydrolysis) .

-

Temperature Control : Lower reaction temperatures (50–60°C) with microwave assistance to reduce decomposition .

Parameter Standard Condition Optimized Condition Catalyst [Pd(PPh₃)₄] PdCl₂(dppf) Solvent 1,4-dioxane/H₂O THF/H₂O Yield 80% 92% (reported in analogous systems)

Q. How can contradictions between spectroscopic data and crystallographic structures be resolved?

- Methodological Answer :

- Software Validation : Use SHELXL for refinement and PLATON for symmetry checks .

- Discrepancy Analysis : Compare anisotropic displacement parameters (ORTEP-3 visualization) to identify thermal motion vs. structural disorder .

- DFT Calculations : Validate NMR chemical shifts (e.g., Gaussiano for theoretical vs. experimental δ values) .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for pseudosymmetric crystals .

Q. What strategies enable regioselective functionalization of the thiophene core for downstream applications?

- Methodological Answer :

- Amino Group Activation : Protect the 3-amino group with Boc anhydride to direct electrophilic substitution at C5 .

- Palladium-Mediated C–H Activation : Use Pd(OAc)₂/ligand systems for coupling at vacant positions (e.g., 4-bromophenyl derivatization) .

- Photophysical Tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to modulate absorption/emission properties (see analogous benzothiophenes) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points between synthesized batches and literature values?

- Methodological Answer :

- Recrystallization : Use solvent gradients (e.g., hexane/ethyl acetate) to isolate polymorphs .

- DSC/TGA : Confirm thermal stability and phase transitions .

- Impurity Profiling : Compare HPLC traces with reference standards to identify byproducts (e.g., unreacted boronic acid) .

Structural and Computational Tools

Q. Which software packages are recommended for crystallographic analysis and visualization?

- Methodological Answer :

- Refinement : SHELXL for small-molecule structures (supports twinning and disorder modeling) .

- Visualization : ORTEP-3 for anisotropic displacement ellipsoids and WinGX for comprehensive data processing .

- Validation : CheckCIF/PLATON to flag symmetry errors or unrealistic bond lengths .

Functionalization for Drug Discovery

Q. What methodologies are effective for converting the ester group into bioisosteres (e.g., amides or carboxylic acids)?

- Methodological Answer :

- Ester Hydrolysis : React with LiOH in THF/H₂O (0°C to RT, 94% yield as in analogous thiophenes) .

- Amide Coupling : Use EDC/HOBt with primary amines to retain chirality .

- Prodrug Design : Attach PEGylated groups via esterase-labile linkages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.